![molecular formula C27H39NaO8 B13824847 Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sordarin sodium salt is a compound known for its potent antifungal properties. It is a tetracyclic diterpene glycoside originally isolated from the fungus Sordaria araneosa. Sordarin sodium salt inhibits fungal protein synthesis by targeting elongation factor 2 (EF-2), making it a unique and valuable compound in antifungal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sordarin sodium salt involves several steps, starting from the fermentation of Sordaria araneosa. The compound is then extracted and purified using various chromatographic techniques. The synthetic route includes the formation of the tetracyclic diterpene core and the attachment of the glycoside unit. Key reaction conditions involve the use of specific solvents, temperatures, and catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of sordarin sodium salt typically involves large-scale fermentation processes. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sordarin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside unit or the diterpene core.
Substitution: Substitution reactions can introduce new functional groups to enhance its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of sordarin sodium salt with enhanced or modified antifungal properties. These derivatives are often tested for their efficacy against different fungal strains .
Aplicaciones Científicas De Investigación
Sordarin sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of tetracyclic diterpenes.
Biology: Investigated for its role in inhibiting fungal protein synthesis and its potential as a fungicidal agent.
Medicine: Explored for its potential use in treating fungal infections, especially in immunocompromised patients.
Industry: Utilized in the development of new antifungal agents and as a reference compound in antifungal research .
Mecanismo De Acción
Sordarin sodium salt exerts its antifungal effects by inhibiting the elongation factor 2 (EF-2) in fungi. This inhibition prevents the translocation of the ribosome along the mRNA during protein synthesis, effectively halting the production of essential proteins in fungal cells. The compound stabilizes the ribosome/EF-2 complex, blocking ribosomal translocation and leading to the death of the fungal cell .
Comparación Con Compuestos Similares
Similar Compounds
Sordaricin: A degradation product of sordarin with similar antifungal properties.
Fusidic Acid: Although primarily used as an antibacterial agent, it shares a similar mechanism of action by stabilizing the EF-2/ribosome complex.
GR135402: Another compound with selective inhibition of fungal protein synthesis
Uniqueness
Sordarin sodium salt is unique due to its specific inhibition of fungal protein synthesis by targeting EF-2. Unlike traditional antifungal agents that target the cell membrane, sordarin sodium salt’s mode of action provides a novel approach to combating fungal infections. This uniqueness makes it a valuable compound for developing new antifungal therapies .
Propiedades
IUPAC Name |
sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKWKGTAAZHDW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NaO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

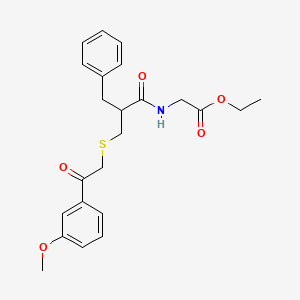
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
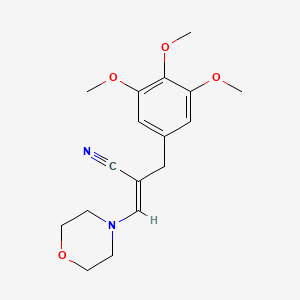
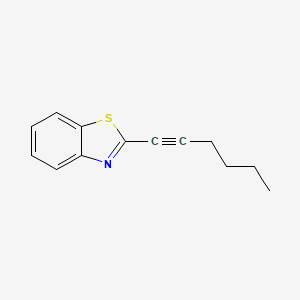
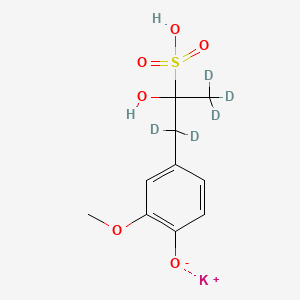
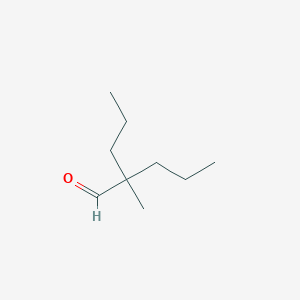
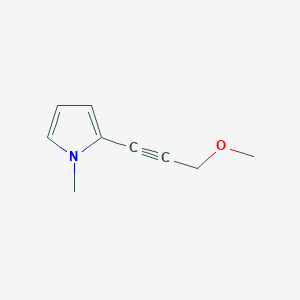
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)


